Cas no 1551200-32-8 (5-Ethynyl-2-methyl-2H-indazole)

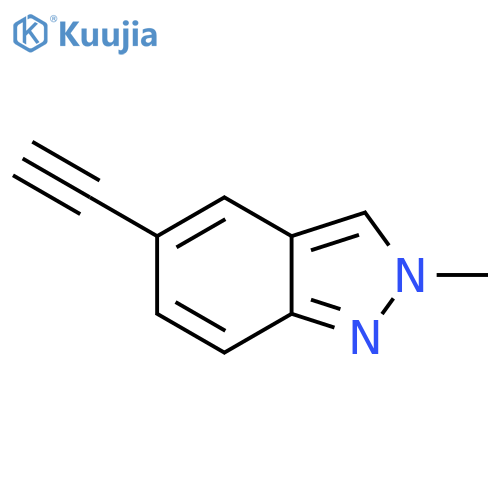

1551200-32-8 structure

商品名:5-Ethynyl-2-methyl-2H-indazole

5-Ethynyl-2-methyl-2H-indazole 化学的及び物理的性質

名前と識別子

-

- EN300-39868126

- 1551200-32-8

- CS-0530261

- SCHEMBL24463559

- 5-Ethynyl-2-methyl-2H-indazole

-

- インチ: 1S/C10H8N2/c1-3-8-4-5-10-9(6-8)7-12(2)11-10/h1,4-7H,2H3

- InChIKey: LJFSDYZSKNONRF-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C2C=C(C#C)C=CC2=N1

計算された属性

- せいみつぶんしりょう: 156.068748264g/mol

- どういたいしつりょう: 156.068748264g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 215

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 17.8Ų

5-Ethynyl-2-methyl-2H-indazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-39868126-10.0g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 10g |

$3007.0 | 2023-05-26 | |

| Enamine | EN300-39868126-1.0g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 1g |

$699.0 | 2023-05-26 | |

| Enamine | EN300-39868126-0.25g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 0.25g |

$347.0 | 2023-05-26 | |

| Aaron | AR028D2C-500mg |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 500mg |

$976.00 | 2025-02-16 | |

| 1PlusChem | 1P028CU0-2.5g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 2.5g |

$2207.00 | 2024-06-20 | |

| 1PlusChem | 1P028CU0-5g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 5g |

$3234.00 | 2024-06-20 | |

| 1PlusChem | 1P028CU0-500mg |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 500mg |

$916.00 | 2024-06-20 | |

| Enamine | EN300-39868126-5.0g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 5g |

$2028.0 | 2023-05-26 | |

| 1PlusChem | 1P028CU0-10g |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 10g |

$4768.00 | 2024-06-20 | |

| 1PlusChem | 1P028CU0-100mg |

5-ethynyl-2-methyl-2H-indazole |

1551200-32-8 | 95% | 100mg |

$441.00 | 2024-06-20 |

5-Ethynyl-2-methyl-2H-indazole 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

Soumi Halder,Arka Dey,Basudeb Dutta,Partha Pratim Ray,Shouvik Chattopadhyay New J. Chem., 2020,44, 11622-11630

-

3. Spectroscopic studies of the optical properties of carbon dots: recent advances and future prospectsQingnan Zhao,Wei Song,Bing Zhao,Bai Yang Mater. Chem. Front., 2020,4, 472-488

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

1551200-32-8 (5-Ethynyl-2-methyl-2H-indazole) 関連製品

- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)

- 1461705-17-8(1-methyl-1,2,3,4-tetrahydroquinoline-8-sulfonyl chloride)

- 139244-00-1(2-Bromo-7H-purine-6-thiol)

- 477886-12-7(2-(4-Methylphenyl)-N-[2-(phenylsulfanyl)ethyl]acetamide)

- 4394-04-1(2-(2,6-dimethylphenyl)aminopyridine-3-carboxylic acid)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2166821-88-9(7-hydrazinyl-3-(2-methylcyclopropyl)-3H-1,2,3triazolo4,5-dpyrimidine)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)

- 886495-79-0(3-[4-(4-Methoxy-phenyl)-thiazol-2-yl]-phenylamine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量